2-Tert-butoxyphenol
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Overview
Description
2-Tert-butoxyphenol is an organic compound with the molecular formula C10H14O2. It is a pale-yellow to yellow-brown liquid that is used in various chemical applications. This compound is known for its unique structure, which includes a tert-butyl group attached to a phenol ring through an oxygen atom.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-ditert butyl phenol, have shown antifungal, antioxidant, and cancer-fighting properties .
Mode of Action
Related compounds like 2,4-ditert butyl phenol have been found to suppress oxidation effectively, preventing material degradation and disintegration . They can neutralize free radicals and reduce reactive oxygen species production, making them valuable in stabilizing various compounds .
Biochemical Pathways
Related compounds like 2,4-ditert butyl phenol have shown to affect the oxidative stress pathways .
Result of Action
Related compounds like 2,4-ditert butyl phenol have shown to have antifungal, antioxidant, and cytotoxic activity against cancer cells .
Action Environment
It is known that similar compounds can be degraded in a high-salt environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Tert-butoxyphenol are not well-documented. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other compounds .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways It can interact with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tert-butoxyphenol can be synthesized through the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating phenol and tert-butyl alcohol with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the tert-butyl ether linkage.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors where phenol and tert-butyl alcohol are mixed and passed through a heated catalyst bed. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to corresponding alcohols or hydrocarbons.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.
Major Products Formed:
Oxidation: Quinones and other oxygenated compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Nitro, halo, and sulfonyl derivatives of this compound.
Scientific Research Applications
2-Tert-butoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of phenolic ethers in biological systems.
Medicine: Research explores its potential as an antioxidant and its effects on various biological pathways.
Industry: It is used in the production of antioxidants, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
2-Tert-butylphenol: Similar structure but lacks the ether linkage.
4-Tert-butylphenol: The tert-butyl group is attached to the para position of the phenol ring.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups attached to the ortho positions of the phenol ring.
Uniqueness: 2-Tert-butoxyphenol is unique due to the presence of the ether linkage, which imparts different chemical and physical properties compared to its analogs. This linkage can influence the compound’s solubility, reactivity, and interaction with other molecules.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGFADRHLIZQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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